3-Chloroquinoline-6-carboxylic acid
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Overview
Description
3-Chloroquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a chlorine atom at the third position and a carboxylic acid group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroquinoline-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloroquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as phenylacetylene in the presence of palladium chloride, triethylamine, and triphenylphosphine at elevated temperatures.
Oxidation: Silver nitrate in an alkaline medium.
Condensation: Various amines and coupling reagents like EDC.HCl in dichloromethane.
Major Products
Substitution: Formation of 2-(phenylethynyl)quinoline-3-carbaldehydes.
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Condensation: Formation of pyrazole-appended quinolines.
Scientific Research Applications
3-Chloroquinoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it can inhibit protein kinase CK2 by binding to its active site, thereby interfering with the enzyme’s activity and affecting cellular processes like growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
6-Chloroquinoline-3-carboxylic acid: Chlorine atom at a different position.
7-Chloroquinoline-3-carboxylic acid: Another positional isomer with chlorine at the seventh position.
Uniqueness
3-Chloroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific substitutions make it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C10H6ClNO2 |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) |
InChI Key |
GLMZYRHRGJTEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)Cl |
Origin of Product |
United States |
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